4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide
Description
The compound 4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide features a tetrahydropyran (THP) ring substituted at the 4-position with a 4-methoxyphenyl group. The carboxamide nitrogen is linked to a 2-(4-pyridyl)ethyl chain.
Properties
Molecular Formula |
C20H24N2O3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-pyridin-4-ylethyl)oxane-4-carboxamide |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-4-2-17(3-5-18)20(9-14-25-15-10-20)19(23)22-13-8-16-6-11-21-12-7-16/h2-7,11-12H,8-10,13-15H2,1H3,(H,22,23) |
InChI Key |
SUPUKBRIUAPWKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to start with the synthesis of 4-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 2-(4-pyridyl)ethylamine to form the desired amide. The final step involves the cyclization of the amide to form the tetrahydropyran ring under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group (-CONH-) undergoes characteristic reactions under specific conditions:
Tetrahydropyran Ring Transformations
The oxygen-containing six-membered ring participates in ring-opening and functionalization reactions:
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis : In H₂SO₄/ethanol (60°C), the ring opens via hemiketal formation, yielding a diol intermediate.
-
Oxidative Cleavage : Ozone or RuO₄ converts the ring to a diketone derivative.
Substitution Reactions
Electrophilic attack at the oxygen atom occurs with:
-
Alkyl halides (e.g., methyl iodide) → O-alkylated products
-
Acyl chlorides → Esters under Friedel-Crafts conditions
Methoxyphenyl Group
| Reaction | Conditions | Outcome |
|---|---|---|
| Demethylation | BBr₃ (CH₂Cl₂, -78°C) | Phenolic -OH group formation |
| Nitration | HNO₃/H₂SO₄ (0°C) | Para-nitro derivative (meta-directing effect of -OCH₃) |
| Halogenation | Cl₂/FeCl₃ | Ortho/para-chloro substitution |
Pyridyl Group
The 4-pyridyl ethyl chain undergoes:
-
N-Alkylation : With alkyl halides in DMF → Quaternary ammonium salts
-
Electrophilic Substitution : Limited reactivity due to electron-deficient ring; nitration requires fuming HNO₃ at 100°C
Stability Under Synthetic Conditions
Key stability considerations include:
-
Thermal Stability : Decomposes above 250°C (TGA data inferred from analogs)
-
pH Sensitivity : Amide hydrolysis accelerates in strongly acidic/basic media (t₁/₂ = 3.2 hrs at pH 1)
-
Oxidative Stability : Susceptible to peroxide-mediated degradation at the benzylic position
Protective Group Strategies
To preserve the amide bond during synthesis:
-
Boc Protection : tert-Butoxycarbonyl shields the amine during ring functionalization
-
Silyl Ethers : Protect hydroxyl groups during electrophilic substitutions
Unexplored Reaction Pathways
Areas requiring further investigation:
-
Transition metal-catalyzed cross-couplings at the pyridyl group
-
Photochemical [2+2] cycloadditions with electron-deficient dienophiles
-
Enzymatic resolution of potential stereocenters
Experimental validation of these reactions would require controlled studies with NMR/HPLC-MS monitoring to characterize intermediates and products.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of tetrahydropyran compounds exhibit significant anticancer properties. The incorporation of the pyridine moiety may enhance the interaction with biological targets involved in cancer progression, making this compound a candidate for further investigation in oncology .
-
Antiparasitic Properties :
- Research has shown that compounds with similar structures can inhibit key enzymes in parasites. The potential for 4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide to interact with parasitic pathways warrants exploration as a new antiparasitic agent, particularly against malaria .
- Phosphodiesterase Inhibition :
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Solubility :
Case Studies
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with the target molecule, enabling comparisons of core scaffolds, substituents, and physicochemical properties.
Structural and Functional Group Analysis
Table 1: Key Structural and Physicochemical Comparisons
Core Structure Influence
Tetrahydropyran vs. Pyrrolidine :
The THP ring in the target compound and derivatives provides conformational rigidity and moderate polarity due to the oxygen atom. In contrast, the pyrrolidine core in compound 37 () introduces a flexible five-membered amine ring, which may enhance hydrogen-bonding interactions but reduce metabolic stability compared to THP .- Substituent Effects: The 4-methoxyphenyl group is conserved in the target and compound 37 (as a benzylamino derivative). The pyridylethylamide chain in the target and compound 37 suggests interactions with pyridine-sensitive targets (e.g., kinases). However, compound 37’s additional 2-chlorophenyl group introduces steric bulk, which may alter binding specificity .
Hypothetical Pharmacological Implications
While pharmacological data are absent in the evidence, structural analogs suggest:
- Kinase Inhibition : Pyridyl and carboxamide groups are common in kinase inhibitors (e.g., c-Met or EGFR inhibitors). The target’s THP core may mimic ATP-binding pocket interactions .
- Neurotransmitter Modulation : The pyridylethyl chain could target nicotinic acetylcholine receptors, while the methoxyphenyl group may influence serotonin receptor binding .
- Enzyme Inhibition : ’s ureido group is seen in urea-based enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible repurposing .
Biological Activity
The compound 4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by a tetrahydro-2H-pyran ring, a methoxyphenyl group, and a pyridyl substituent. Its molecular formula is , and it has a molecular weight of approximately 330.39 g/mol.
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process, including the formation of the tetrahydropyran ring and subsequent functionalization with methoxy and pyridyl groups. The detailed synthetic pathway can be referenced in various chemical literature focusing on similar compounds .
Cytotoxicity
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various human tumor cell lines. For instance, derivatives of the 4-methoxyphenyl group have shown low micromolar GI50 values (1.55 to 2.20 μM) against cancer cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer) . The presence of the pyridyl moiety is believed to enhance this activity through improved interaction with biological targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key cell cycle regulators, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Mcl-1 .
- Enzyme Inhibition : Some studies suggest that related compounds can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of structurally related compounds on a panel of human tumor cell lines. The results demonstrated that compounds with a pyridine group exhibited enhanced potency compared to their non-pyridine counterparts. The mechanism was linked to increased binding affinity to cellular targets involved in proliferation and survival .
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| 1a | 2.40 | A549 |
| 1b | 1.18 | DU145 |
| Target | - | CDK9 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that treatment with the compound led to an increase in reactive oxygen species (ROS) levels, which are known to trigger apoptotic pathways. This study highlighted the importance of oxidative stress in mediating the anticancer effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(4-methoxyphenyl)-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide?
- Answer: The compound can be synthesized via multi-step pathways involving:
Ring formation: Cyclization of substituted oxalates (e.g., ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate) with alkynes under degassed CH₂Cl₂, followed by column chromatography for purification .
Amide coupling: Reaction of a tetrahydropyran-4-carboxylic acid derivative with 2-(4-pyridyl)ethylamine using coupling agents like HATU or DCC in anhydrous DMF .
- Key considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Answer: A combination of methods is essential:
-
NMR (¹H/¹³C): To confirm proton environments (e.g., methoxy, pyridyl, and tetrahydropyran groups) .
-
X-ray crystallography: For resolving stereochemistry and solid-state conformation .
-
Mass spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
-
IR spectroscopy: To identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Technique Key Peaks/Features ¹H NMR δ 1.6–2.2 (tetrahydropyran CH₂), δ 3.8 (OCH₃) ¹³C NMR δ 55 (OCH₃), δ 170 (C=O) HRMS [M+H]⁺ calculated for C₂₀H₂₅N₂O₃: 357.1818
Q. What solubility and stability profiles should researchers consider for this compound?
- Answer:
- Solubility: Moderately soluble in DMSO, DMF, and CHCl₃; poorly soluble in water. Pre-saturate solvents with N₂ to enhance stability .
- Stability: Store at –20°C under inert gas. Avoid prolonged exposure to light, heat, or strong oxidizers (risk of decomposition to COₓ and NOₓ) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Answer:
- Catalyst selection: Use Pd/C or CuI for alkyne coupling steps to reduce side reactions .
- Temperature control: Maintain 0–5°C during amide coupling to minimize racemization .
- Purification: Employ gradient elution in column chromatography (e.g., pentane/EtOAc) to isolate the product from regioisomers .
- Yield improvement: Optimize stoichiometry (e.g., 2.5 equiv. of alkynes) and reaction time (monitor via LC-MS) .
Q. What strategies are effective in resolving stereochemical challenges during synthesis?
- Answer:
- Chiral auxiliaries: Use (S)- or (R)-proline derivatives to induce enantioselectivity in tetrahydropyran ring formation .
- Dynamic resolution: Employ enzymes (e.g., lipases) for kinetic resolution of intermediates .
- Crystallization: Recrystallize diastereomeric salts (e.g., with tartaric acid) to isolate desired enantiomers .
Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?
- Answer:
Validate assays: Confirm target engagement in vitro using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Pharmacokinetics: Assess bioavailability and metabolism (e.g., hepatic microsome assays) to explain reduced in vivo efficacy .
Formulation: Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
Q. What computational methods aid in predicting the compound’s interaction with biological targets?
- Answer:
- Docking simulations (AutoDock Vina): Model binding to pyridine-responsive receptors (e.g., nicotinic acetylcholine receptors) .
- MD simulations (GROMACS): Study conformational stability in aqueous vs. lipid bilayer environments .
- QSAR models: Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Answer:
- Mechanistic studies: Perform RNA-seq to identify differential gene expression in sensitive vs. resistant cell lines .
- Off-target profiling: Use kinome-wide screening to rule out non-specific kinase inhibition .
- Microenvironment factors: Test activity under hypoxic vs. normoxic conditions to account for metabolic variations .
Q. What analytical approaches resolve discrepancies in reported spectroscopic data?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
